molecular formula C12H10N4O2S2 B10798497 4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B10798497
M. Wt: 306.4 g/mol
InChI Key: NPCFGALHIPAZAV-UHFFFAOYSA-N
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Description

OSM-S-129: is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-129, has shown promising biological activity against the malaria parasite.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-129 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The reaction conditions often involve the use of boronic acids and palladium-catalyzed cross-coupling reactions to introduce various substituents onto the scaffold .

Industrial Production Methods: While specific industrial production methods for OSM-S-129 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: OSM-S-129 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the scaffold.

Scientific Research Applications

Chemistry: OSM-S-129 is used as a model compound in synthetic chemistry to study the reactivity and functionalization of aminothienopyrimidines. Researchers explore different synthetic routes and reaction conditions to optimize the production of this compound and its analogs .

Biology: In biological research, OSM-S-129 is investigated for its antimalarial properties. Studies have shown that this compound exhibits significant activity against the malaria parasite, making it a potential candidate for drug development .

Medicine: The primary medical application of OSM-S-129 is in the development of new antimalarial drugs. Its unique structure and biological activity make it a promising lead compound for further optimization and testing in preclinical and clinical trials .

Industry: In the pharmaceutical industry, OSM-S-129 serves as a valuable starting point for the development of new therapeutic agents. Its synthesis and functionalization provide insights into the design of more potent and selective drugs .

Mechanism of Action

The mechanism of action of OSM-S-129 involves its interaction with specific molecular targets within the malaria parasite. While the exact targets are not fully elucidated, it is believed that the compound interferes with essential biochemical pathways, leading to the inhibition of parasite growth and replication. The aminothienopyrimidine scaffold is thought to interact with key enzymes or receptors, disrupting their normal function and ultimately causing the death of the parasite .

Comparison with Similar Compounds

    OSM-S-106: Another compound in the aminothienopyrimidine series, OSM-S-106, shares a similar core structure with OSM-S-129 but differs in its substituents.

    TCMDC 132385: This compound is structurally related to OSM-S-129 and has been studied for its biological activity.

Uniqueness: OSM-S-129 is unique due to its specific substituents and the resulting biological activity. The compound’s structure-activity relationship studies have shown that certain modifications can enhance its potency against the malaria parasite. Its ability to undergo various chemical reactions also makes it a versatile compound for further optimization and development .

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H10N4O2S2/c13-12-11-9(15-6-16-12)5-10(19-11)7-1-3-8(4-2-7)20(14,17)18/h1-6H,(H2,13,15,16)(H2,14,17,18)

InChI Key

NPCFGALHIPAZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)N)S(=O)(=O)N

Origin of Product

United States

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